molecular formula C8H14ClNO3 B13834033 2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid

2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid

Cat. No.: B13834033
M. Wt: 207.65 g/mol
InChI Key: NDUYWQPQWLPDGK-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid is an organic compound with a complex structure that includes a chloroacetyl group and an amino group attached to an ethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The use of solvents and reagents is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield new amides, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid is unique due to its specific structure, which includes both a chloroacetyl group and an ethylbutanoic acid backbone.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-2-ethylbutanoic acid

InChI

InChI=1S/C8H14ClNO3/c1-3-8(4-2,7(12)13)10-6(11)5-9/h3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

NDUYWQPQWLPDGK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)CCl

Origin of Product

United States

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